molecular formula C11H11NO2S B2997302 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid CAS No. 879916-67-3

3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid

Cat. No. B2997302
CAS RN: 879916-67-3
M. Wt: 221.27
InChI Key: AYJNWWIHAPBLLG-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid” is a chemical compound with the linear formula C11H11NO3S . It has a molecular weight of 237.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid” is based on the benzothiazole ring system, which is a benzene ring fused to a thiazole ring . The structures of these compounds were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .


Physical And Chemical Properties Analysis

“3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid” is a solid compound . It has a molecular weight of 207.25 .

Safety and Hazards

The safety data sheet for a similar compound, “3-(1,3-benzothiazol-2-yl)benzoic acid”, suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)6-10-12-8-4-2-3-5-9(8)15-10/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJNWWIHAPBLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid

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